(3-Amino-9H-carbazol-9-yl)(phenyl)methanone
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Overview
Description
(3-Amino-9H-carbazol-9-yl)(phenyl)methanone is an organic compound that belongs to the carbazole family Carbazoles are known for their aromatic heterocyclic structure, which consists of a tricyclic system containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-9H-carbazol-9-yl)(phenyl)methanone typically involves multi-step reactions. One common method starts with the reaction of carbazole with a suitable halogenated benzene derivative under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as amination and carbonylation, to introduce the amino and carbonyl groups, respectively .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-9H-carbazol-9-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
(3-Amino-9H-carbazol-9-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of (3-Amino-9H-carbazol-9-yl)(phenyl)methanone involves its interaction with specific molecular targets. In optoelectronic applications, the compound’s ability to emit light is due to its electronic structure, which allows for efficient charge transport and light emission. In biological systems, its mechanism of action may involve binding to specific enzymes or receptors, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (9H-Carbazol-9-yl)(phenyl)methanone
- (9H-Carbazol-3-yl)(phenyl)methanone
- N-(4-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy)phenyl)acetamide
Uniqueness
Its structure allows for the formation of various derivatives with tailored properties for specific applications .
Properties
CAS No. |
96014-30-1 |
---|---|
Molecular Formula |
C19H14N2O |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(3-aminocarbazol-9-yl)-phenylmethanone |
InChI |
InChI=1S/C19H14N2O/c20-14-10-11-18-16(12-14)15-8-4-5-9-17(15)21(18)19(22)13-6-2-1-3-7-13/h1-12H,20H2 |
InChI Key |
WBYYXWBTHPLBKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)N)C4=CC=CC=C42 |
Origin of Product |
United States |
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